左氧氟沙星羟基酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

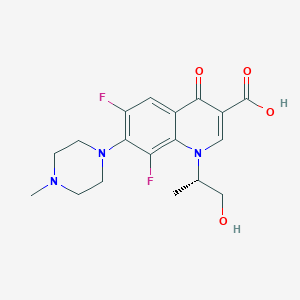

Levofloxacin Hydroxy Acid, a derivative of Levofloxacin, is a significant compound in the realm of antibiotics. It belongs to the fluoroquinolones family and is known for its broad-spectrum efficacy.

Synthesis Analysis

The synthesis of Levofloxacin involves multiple stages including N,N-dimethylformamide dimethylacetal condensation, S-(+)-2-aminopropanol displacement, cyclization, hydrolysis, and finally N-methylpiperazine condensation. This process results in Levofloxacin with a total yield of around 48.1% under microwave irradiation (Yu Xin-hong, 2008). Another method described for the synthesis of Levofloxacin starts from (2,3,4,5)fluorobenzoic chloride and follows through several steps including amination, cyclization, hydrolysis, and condensation, yielding a total of 50.15% (Yang Zhu-hon & F. Universit, 2013).

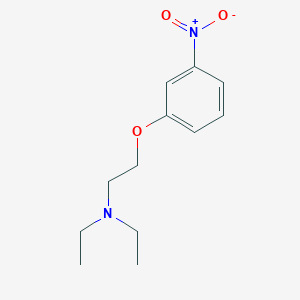

Molecular Structure Analysis

The molecular structure of Levofloxacin and its derivatives is critical for its function as an antibiotic. For instance, the interaction between Levofloxacin, DNA, and Cu2+ has been studied, showing that Levofloxacin and Cu2+ can form a binary complex, and Levofloxacin can also form a complex with DNA mediated by Cu2+ (G. Song, Yu He, & Z. Cai, 2004).

Chemical Reactions and Properties

Levofloxacin's chemical properties, particularly its reactions with various agents, are of significant interest. For example, its degradation when exposed to electrochemical processes has been explored, showing the influence of current density, pH value, and initial concentration on its degradation performance (Yijing Xia & Qizhou Dai, 2018). The reaction of Levofloxacin with ozone and hydroxyl radicals has also been studied, revealing significant removal rates and insights into its degradation mechanism (Nasma Hamdi El Najjar et al., 2013).

Physical Properties Analysis

The physical properties of Levofloxacin, including its stability and interaction with other compounds, are crucial. For instance, a study on a drug-drug cocrystal of Levofloxacin and Metacetamol showed improved photostability of Levofloxacin due to hydrogen bond formation, indicating its physical stability under various conditions (T. Shinozaki et al., 2019).

Chemical Properties Analysis

Levofloxacin's interaction with biological systems and its impact on the environment have been studied. Its degradation in the presence of humic acid, for example, showed an accelerated process due to the formation of superoxide radicals and hydroxyl radicals (Ke Xu et al., 2017). Additionally, the impact of Levofloxacin on biomolecules in algae has been investigated, revealing alterations in the structure and function of lipids and proteins (Qian Xiong et al., 2020).

科学研究应用

广谱抗菌功效

左氧氟沙星对革兰氏阳性菌和革兰氏阴性菌以及非典型呼吸道病原体表现出广谱活性。它已证明对呼吸道、泌尿生殖道、皮肤和皮肤结构感染的治疗有效。该药物的有效性延伸到青霉素敏感和青霉素耐药的肺炎链球菌菌株,突出了其在对抗其他抗生素耐药的细菌感染方面用途广泛 (克鲁姆和果阿,2003)。

增强的效力和药代动力学

作为氧氟沙星的光学 S-(-) 异构体,左氧氟沙星的体外效力通常是其前身的两倍,提供增强的抗菌活性。口服后其快速广泛地渗透到身体组织和体液中,突出了其优越的药代动力学特征。这使得左氧氟沙星成为治疗各种感染(包括呼吸道和泌尿生殖道感染)的有力候选药物,证明了其临床多功能性和有效性 (戴维斯和布莱森,1994)。

高剂量、短疗程治疗

左氧氟沙星的高剂量、短疗程方案已被批准用于治疗社区获得性肺炎 (CAP)、急性细菌性鼻窦炎、复杂的尿路感染和急性肾盂肾炎。该方案最大限度地发挥了左氧氟沙星的杀菌活性,并有可能减少耐药性的出现。其每日一次的给药方案促进了更好的依从性,为各种细菌感染提供了一种方便有效的治疗选择 (安德森和佩里,2008)。

安全和危害

Levofloxacin can cause serious side effects, including tendon problems, nerve damage, serious mood or behavior changes, or low blood sugar . It is advised to avoid breathing vapor or mist and avoid contact with eyes, skin, and clothing . Use of appropriate personal protective equipment is recommended when handling Levofloxacin .

属性

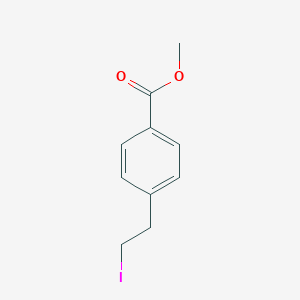

IUPAC Name |

6,8-difluoro-1-[(2S)-1-hydroxypropan-2-yl]-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F2N3O4/c1-10(9-24)23-8-12(18(26)27)17(25)11-7-13(19)16(14(20)15(11)23)22-5-3-21(2)4-6-22/h7-8,10,24H,3-6,9H2,1-2H3,(H,26,27)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUHVVQXWFAHAGQ-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)N1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCN(CC3)C)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)N1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCN(CC3)C)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F2N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Levofloxacin Hydroxy Acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]propane-1,2-diol](/img/structure/B41164.png)